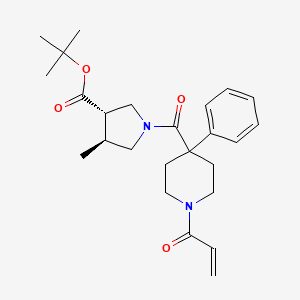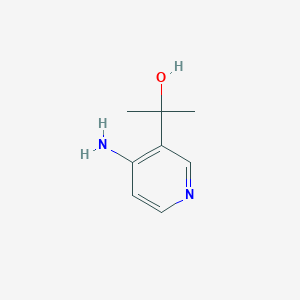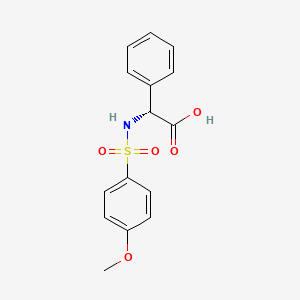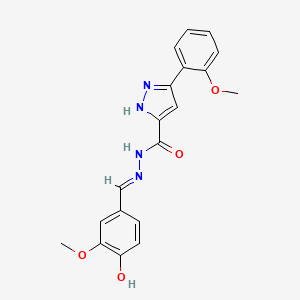
Tert-butyl (3S,4S)-4-methyl-1-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)pyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
: Tert-butyl (3S,4S)-4-methyl-1-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)pyrrolidine-3-carboxylate is a synthetically-derived compound known for its complex structure and versatile reactivity. It features a tert-butyl ester group and several functional groups that confer interesting chemical behaviors.
Preparation Methods
: Synthetic Routes and Reaction Conditions: One common synthetic route starts with the preparation of the piperidine derivative, which is then acylated using prop-2-enoyl chloride. The resulting intermediate undergoes further transformations, including the addition of pyrrolidine and the incorporation of the tert-butyl ester. Each step is carefully optimized for temperature, solvent, and catalysts to achieve high yields.
Industrial Production Methods: Industrially, the compound can be synthesized using flow chemistry techniques. This involves continuous-flow reactors that facilitate precise control over reaction conditions, enhancing safety and scalability. Optimization of each step to reduce by-products and enhance purity is critical.
Chemical Reactions Analysis
: Tert-butyl (3S,4S)-4-methyl-1-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)pyrrolidine-3-carboxylate:
Oxidation
: Can oxidize the prop-2-enoyl group under the influence of reagents like KMnO₄.
Reduction
: The compound can undergo reduction of the double bond, using agents like LiAlH₄.
Substitution
: Commonly involves reactions at the piperidine nitrogen or the ester group. Reagents such as alkyl halides are typical.
Scientific Research Applications
: In chemistry, this compound is used as an intermediate in synthesizing more complex molecules. In biology and medicine, it may serve as a model compound for studying enzyme interactions and drug metabolism. In industry, it is used in producing specialty chemicals and materials with specific properties, such as pharmaceuticals and agrochemicals.
Mechanism of Action
: The compound acts by interacting with specific molecular targets, such as enzymes or receptors, potentially modifying their activity. The prop-2-enoyl group may engage in Michael addition reactions, while the piperidine and pyrrolidine moieties provide binding sites for biological macromolecules.
Comparison with Similar Compounds
: Compared to similar compounds like N-benzylpiperidine derivatives, it offers unique structural elements that can influence its reactivity and interactions. This uniqueness is particularly valuable in designing compounds with targeted activities.
Hope that gives you a good understanding of this fascinating compound. What's next on the agenda?
Properties
IUPAC Name |
tert-butyl (3S,4S)-4-methyl-1-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)pyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O4/c1-6-21(28)26-14-12-25(13-15-26,19-10-8-7-9-11-19)23(30)27-16-18(2)20(17-27)22(29)31-24(3,4)5/h6-11,18,20H,1,12-17H2,2-5H3/t18-,20-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBIGIRVYQSYJW-UYAOXDASSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C(=O)OC(C)(C)C)C(=O)C2(CCN(CC2)C(=O)C=C)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1C(=O)OC(C)(C)C)C(=O)C2(CCN(CC2)C(=O)C=C)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1,N1-Dimethylspiro[3.3]heptane-1,3-diamine dihydrochloride](/img/structure/B2402566.png)
![3-{[(3-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2402567.png)
![1-[(2-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2402568.png)
![5-Methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2402569.png)
![4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B2402570.png)




![2-((4-fluorophenyl)thio)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2402583.png)

![N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2402586.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}cyclopentanecarboxamide](/img/structure/B2402587.png)
